molecular formula C16H14Cl2N2O3 B3838230 ethyl 6-amino-2-(chloromethyl)-4-(4-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate

ethyl 6-amino-2-(chloromethyl)-4-(4-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate

Cat. No.: B3838230
M. Wt: 353.2 g/mol
InChI Key: TVPZLTGALKVWHU-UHFFFAOYSA-N
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Description

Ethyl 6-amino-2-(chloromethyl)-4-(4-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate is a complex organic compound that belongs to the pyran family This compound is characterized by its unique structure, which includes an amino group, a chloromethyl group, a cyano group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-2-(chloromethyl)-4-(4-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyran Ring: The initial step involves the cyclization of appropriate precursors to form the pyran ring. This can be achieved through a condensation reaction between an aldehyde and a β-keto ester in the presence of a base.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

    Chloromethylation: The chloromethyl group is typically introduced through a chloromethylation reaction, which involves the reaction of the compound with formaldehyde and hydrochloric acid.

    Addition of the Cyano Group: The cyano group can be added via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-2-(chloromethyl)-4-(4-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or the carboxylate ester to an alcohol.

    Substitution: The chloromethyl group is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-amino-2-(chloromethyl)-4-(4-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 6-amino-2-(chloromethyl)-4-(4-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino and cyano groups are key functional groups that can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific enzymes, alter signal transduction pathways, or interact with DNA and RNA, affecting cellular processes.

Comparison with Similar Compounds

Ethyl 6-amino-2-(chloromethyl)-4-(4-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate can be compared with other similar compounds such as:

    Ethyl 6-amino-2-(bromomethyl)-4-(4-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    Ethyl 6-amino-2-(chloromethyl)-4-(4-fluorophenyl)-5-cyano-4H-pyran-3-carboxylate: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 6-amino-2-(chloromethyl)-4-(4-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3/c1-2-22-16(21)14-12(7-17)23-15(20)11(8-19)13(14)9-3-5-10(18)6-4-9/h3-6,13H,2,7,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPZLTGALKVWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)Cl)C#N)N)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 6-amino-2-(chloromethyl)-4-(4-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate

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